molecular formula C10H9FO3 B8105842 7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B8105842
M. Wt: 196.17 g/mol
InChI Key: XQSXMDGOZCINLG-UHFFFAOYSA-N
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Description

7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of benzo[d][1,3]dioxin-4-one

Preparation Methods

The synthesis of 7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of functionalized benzo[d][1,3]dioxin-4-one derivatives.

Chemical Reactions Analysis

7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one include:

These compounds share a similar benzo[d][1,3]dioxin-4-one core structure but differ in their functional groups. The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Biological Activity

7-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS No. 2177257-81-5) is a synthetic compound belonging to the class of benzo[d][1,3]dioxin derivatives. This compound has attracted attention due to its potential biological activities, which may include anti-cancer properties and effects on various biological pathways. This article provides a detailed overview of the biological activity of this compound based on available research findings.

  • Molecular Formula : C10_{10}H9_{9}F O3_3
  • Molecular Weight : 196.18 g/mol
  • Structure : The compound features a fluorine atom at the 7-position and two methyl groups at the 2-position of the dioxin ring system.

Anticancer Potential

Recent studies have indicated that derivatives of benzo[d][1,3]dioxin compounds exhibit anticancer activities by inhibiting key cellular processes such as tubulin polymerization and cell cycle progression. For instance, research involving similar compounds has shown their ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is critical for mitosis.

StudyFindings
Konstantinidou et al. (2023)Investigated the biological activity of triazolopyrimidine derivatives, highlighting the importance of structural modifications for enhanced anticancer efficacy.
RSC Publishing (2014)Developed methods for synthesizing benzo[d][1,3]dioxin derivatives, emphasizing their role as intermediates in creating biologically active compounds.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : By disrupting microtubule formation, this compound can halt the cell cycle in the G2/M phase.
  • Induction of Apoptosis : Compounds from this class have been shown to activate apoptotic pathways in various cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various human cancer cell lines demonstrated that derivatives similar to this compound significantly inhibited cell growth and induced apoptosis at specific concentrations.
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies suggest that modifications at the 7-position (such as fluorination) enhance the compound's potency against cancer cells while maintaining selectivity towards tumor cells over normal cells.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity profiles, further investigations are necessary to establish safe dosage ranges for potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXMDGOZCINLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C=CC(=C2)F)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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